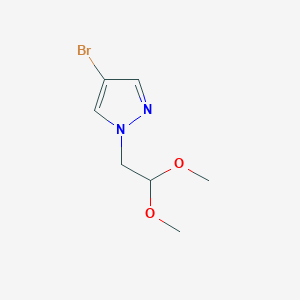

4-Bromo-1-(2,2-dimethoxyethyl)pyrazole

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Synthesis

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of heterocyclic chemistry. nih.govnih.gov This class of compounds is considered a "privileged scaffold" because its derivatives exhibit a vast spectrum of biological activities and are core components in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govnih.gov The pyrazole nucleus is present in a variety of commercial drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the H2-receptor agonist betazole. nih.gov

The synthetic utility of pyrazoles stems from their stable aromatic nature and the multiple sites available for functionalization. nih.gov The two nitrogen atoms and three carbon atoms of the ring can be substituted, leading to a vast chemical space for exploration. nih.gov The development of efficient synthetic methods, such as the classical Knorr pyrazole synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, has made a wide array of pyrazole analogues readily accessible. nih.govmdpi.com Their applications extend beyond medicine to roles as fluorescent agents and dyes. nih.gov Consequently, the design and synthesis of novel pyrazole derivatives remain an active and important area of research in organic chemistry. nih.gov

Strategic Importance of Brominated Pyrazoles as Versatile Synthetic Intermediates

Halogenated pyrazoles, particularly those containing bromine, are exceptionally valuable as versatile synthetic intermediates. The bromine atom, typically introduced at the electron-rich C4 position via electrophilic bromination, serves as a highly effective functional handle for a wide range of subsequent chemical transformations. researchgate.netorganic-chemistry.org This is primarily due to its ability to participate in numerous palladium-catalyzed cross-coupling reactions.

The C-Br bond at the pyrazole C4-position can be readily activated to form new carbon-carbon or carbon-heteroatom bonds through reactions such as:

Suzuki Coupling: Reaction with boronic acids to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create alkynylpyrazoles.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form aminopyrazoles.

These coupling reactions allow chemists to introduce significant molecular diversity starting from a common brominated precursor. sigmaaldrich.com For instance, 4-bromopyrazole is a common starting material for preparing 4-substituted pyrazole derivatives. sigmaaldrich.com The ability to perform these modifications makes brominated pyrazoles key building blocks for creating libraries of complex molecules for drug discovery and materials science research. One-pot procedures for the synthesis of 4-bromopyrazole derivatives from 1,3-diketones and hydrazines have been developed to streamline access to these important intermediates. researchgate.net

Unique Structural Features and Synthetic Design Implications of the 2,2-Dimethoxyethyl Acetal (B89532) Moiety within Pyrazole Scaffolds

The 1-(2,2-dimethoxyethyl) group attached to the pyrazole nitrogen is a classic example of a protecting group; specifically, it is a dimethyl acetal. In organic synthesis, protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting while chemical transformations are carried out elsewhere on the molecule.

The 2,2-dimethoxyethyl group serves as a stable precursor to a highly reactive acetaldehyde (B116499) moiety. Its key features include:

Stability: Acetals are stable to a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments. This allows for extensive modification of other parts of the molecule, such as the bromine atom at the C4 position, without affecting the masked aldehyde.

Deprotection: The acetal can be readily cleaved under acidic conditions (acid hydrolysis) to reveal the aldehyde functionality. This process regenerates the 1-(2-oxoethyl)pyrazole, which exists in equilibrium with its hydrated form but is effectively a pyrazole-1-acetaldehyde.

The synthetic design implication is profound: it enables a two-stage modification strategy. A chemist can first perform reactions at the C4-bromo position and then, in a later step, unmask the aldehyde for subsequent reactions like reductive amination, Wittig olefination, or condensation reactions to build even more complex structures. This strategic use of a protecting group is fundamental to the synthesis of polysubstituted heterocyclic systems. The Vilsmeier-Haack reaction is a well-known method for directly formylating the C4-position of pyrazoles, underscoring the importance of pyrazole-4-carbaldehydes as synthetic targets. nih.govresearchgate.netresearchgate.net The use of an N-1 acetal-protected pyrazole provides an alternative and complementary route to introduce an aldehyde functionality tethered to the pyrazole core.

Overview of Key Research Trajectories for 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole and Related Analogues

The primary research trajectory for this compound is its application as a bifunctional, regioselectively addressable building block for constructing elaborate pyrazole-containing molecules. The compound is not typically the final target but rather a crucial intermediate in a multi-step synthetic sequence.

The key research strategies involving this compound are:

Sequential Cross-Coupling and Aldehyde Derivatization: The most significant application involves a stepwise functionalization. First, the bromine atom at the C4 position is exploited in transition-metal-catalyzed cross-coupling reactions to introduce a desired substituent (e.g., an aryl, heteroaryl, or alkynyl group). Once this modification is complete, the 2,2-dimethoxyethyl group is hydrolyzed under acidic conditions to liberate the reactive aldehyde. This newly formed aldehyde can then participate in a host of secondary reactions, allowing for the attachment of a second, distinct functional group.

Synthesis of Fused Heterocyclic Systems: The unmasked aldehyde can be used as a handle to construct fused ring systems. For example, condensation with a dinucleophile could lead to the formation of a new ring fused to the pyrazole core, creating complex polycyclic heterocyclic structures of interest in medicinal chemistry.

Preparation of Pyrazole-Based Ligands and Materials: The ability to introduce two different points of diversity allows for the synthesis of novel ligands for catalysis or functional materials. For example, a fluorescent moiety could be attached via the C-Br bond, while a polymerizable group could be installed via the aldehyde.

The synthesis of this intermediate is typically achieved through the N-alkylation of 4-bromopyrazole with 2-bromo-1,1-dimethoxyethane, using a base such as potassium carbonate in a polar aprotic solvent like DMF. This straightforward preparation, combined with its versatile reactivity, positions this compound as a valuable tool for chemists aiming to synthesize novel and complex pyrazole derivatives for a wide range of applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 958803-77-3 |

| Molecular Formula | C₇H₁₁BrN₂O₂ |

| Molecular Weight | 235.08 g/mol |

| IUPAC Name | 4-bromo-1-(2,2-dimethoxyethyl)-1H-pyrazole |

| Physical Form | Expected to be a liquid or low-melting solid |

Table 2: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Synthetic Role | Common Reactions |

| Bromo | C4 | Reactive handle for C-C and C-N bond formation | Suzuki, Sonogashira, Heck, Buchwald-Hartwig cross-coupling |

| 2,2-Dimethoxyethyl | N1 | Protected aldehyde (acetal) | Stable to bases and nucleophiles; deprotected via acid hydrolysis |

| Pyrazole Ring | Core | Stable aromatic scaffold | Provides the core structure for biologically active molecules |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(2,2-dimethoxyethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O2/c1-11-7(12-2)5-10-4-6(8)3-9-10/h3-4,7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHKCFCRHLVPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=C(C=N1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256978 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2,2-dimethoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394129-97-5 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2,2-dimethoxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394129-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-(2,2-dimethoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 2,2 Dimethoxyethyl Pyrazole

Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole core is a fundamental step in the synthesis of 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole. This is typically achieved through the reaction of a hydrazine derivative with a suitable three-carbon building block. For the target molecule, the key hydrazine is (2,2-dimethoxyethyl)hydrazine (B11722769).

Cyclocondensation Reactions with Hydrazine Derivatives

The most prevalent and classical method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a wide array of pyrazole derivatives.

In the context of synthesizing 1-(2,2-dimethoxyethyl)pyrazole, the reaction involves the condensation of (2,2-dimethoxyethyl)hydrazine with a 1,3-dicarbonyl compound such as malondialdehyde or its acetal (B89532) equivalent, 1,1,3,3-tetramethoxypropane. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

A representative reaction is the condensation of (2,2-dimethoxyethyl)hydrazine with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst, such as hydrochloric acid, in a suitable solvent like ethanol. The acidic conditions facilitate the hydrolysis of the acetal to the corresponding dialdehyde in situ, which then readily reacts with the hydrazine.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound/Equivalent | Catalyst | Solvent | Product |

| (2,2-dimethoxyethyl)hydrazine | 1,1,3,3-Tetramethoxypropane | HCl | Ethanol | 1-(2,2-dimethoxyethyl)pyrazole |

| Phenylhydrazine | Acetylacetone | Acetic Acid | Ethanol | 1-Phenyl-3,5-dimethylpyrazole |

| Hydrazine hydrate | Dibenzoylmethane | Sulfuric Acid | Ethanol | 3,5-Diphenylpyrazole |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Formation

An alternative and powerful strategy for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).

While this method is versatile, for the synthesis of 1-(2,2-dimethoxyethyl)pyrazole, it would necessitate a more complex multi-step sequence to introduce the 2,2-dimethoxyethyl group, making the cyclocondensation approach generally more direct for this specific target. However, the 1,3-dipolar cycloaddition remains a significant methodology in the broader context of pyrazole synthesis, offering access to a diverse range of substituted pyrazoles that may not be readily available through condensation reactions.

Multicomponent Reaction Strategies for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as highly efficient tools in organic synthesis. Several MCRs have been developed for the synthesis of pyrazole scaffolds, often combining the principles of condensation and other reaction types in a one-pot process.

These strategies can offer advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. For instance, a one-pot synthesis could involve the in situ formation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then reacts with a hydrazine to form the pyrazole ring. While a specific MCR for this compound is not prominently reported, the principles of MCRs could be adapted to streamline its synthesis.

Regioselective Bromination at the C-4 Position of the Pyrazole Ring

Once the 1-(2,2-dimethoxyethyl)pyrazole core has been synthesized, the next critical step is the introduction of a bromine atom specifically at the C-4 position of the pyrazole ring. The electronic nature of the pyrazole ring makes the C-4 position susceptible to electrophilic attack.

Electrophilic Bromination Using N-Bromosuccinimide (NBS) and Related Reagents

The most common and effective method for the regioselective bromination of N-substituted pyrazoles at the C-4 position is through electrophilic aromatic substitution using N-Bromosuccinimide (NBS). organic-chemistry.org NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine, which can sometimes lead to over-bromination or side reactions.

The reaction is typically carried out by treating 1-(2,2-dimethoxyethyl)pyrazole with one equivalent of NBS in a suitable inert solvent, such as chloroform, carbon tetrachloride, or acetonitrile (B52724), often at room temperature or with gentle heating. The reaction proceeds with high regioselectivity for the C-4 position due to the directing effects of the nitrogen atoms in the pyrazole ring.

Table 2: Electrophilic Bromination of 1-Substituted Pyrazoles

| Pyrazole Substrate | Brominating Agent | Solvent | Product |

| 1-(2,2-dimethoxyethyl)pyrazole | N-Bromosuccinimide (NBS) | Chloroform | This compound |

| 1-Methylpyrazole | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | 4-Bromo-1-methylpyrazole |

| 1-Phenylpyrazole | Bromine in Acetic Acid | Acetic Acid | 4-Bromo-1-phenylpyrazole |

Metal-Catalyzed and Aerobic Bromination Protocols

In recent years, metal-catalyzed bromination reactions have gained attention as alternative methods. While less common for the simple C-4 bromination of pyrazoles compared to the use of NBS, these methods can offer advantages in specific cases, such as for less reactive substrates or when milder conditions are required. These protocols might involve the use of a metal catalyst, such as copper or iron, in the presence of a bromide source and an oxidant.

Aerobic bromination, which utilizes molecular oxygen as the terminal oxidant, is considered a green chemistry approach. Such methods are continuously being developed for a variety of aromatic and heteroaromatic systems. A photocatalytic three-component cascade reaction of enaminones, hydrazines, and CBr4 has been reported for the one-pot construction of 4-bromo-substituted pyrazoles with high regioselectivity.

Mechanistic Insights into C-4 Bromination Regioselectivity

The bromination of pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to attack by electrophiles. However, the positions on the ring exhibit different reactivities. The regioselectivity of bromination, which overwhelmingly favors the C-4 position, can be explained by examining the stability of the intermediates formed during the reaction mechanism.

The pyrazole ring has three carbon atoms available for electrophilic attack: C-3, C-4, and C-5.

Attack at C-4: When an electrophile (such as Br⁺) attacks the C-4 position, the positive charge in the resulting resonance-stabilized intermediate (a Wheland intermediate or arenium ion) is distributed across the N-1, C-3, and C-5 atoms. This distribution avoids placing a positive charge on the electron-deficient, pyridine-like N-2 atom.

Attack at C-3 or C-5: Conversely, an electrophilic attack at the C-3 or C-5 positions results in a highly unstable intermediate. In one of the resonance structures for this intermediate, a positive charge is placed on the adjacent, highly electronegative sp²-hybridized nitrogen atom (N-2), forming an unstable N-alkylated azomethine cation. This intermediate is energetically unfavorable, making the activation energy for C-3 and C-5 substitution significantly higher than that for C-4 substitution.

Due to the electronic properties of the two nitrogen atoms, the charge density at the C-3 and C-5 positions is reduced, rendering the C-4 position the most electron-rich and, therefore, the most nucleophilic carbon atom on the ring. thieme-connect.com Consequently, electrophilic substitution, including bromination with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂), occurs almost exclusively at the C-4 position.

Introduction and Functionalization of the 2,2-Dimethoxyethyl Group

The introduction of the 2,2-dimethoxyethyl substituent onto the pyrazole nitrogen atom is typically achieved through N-alkylation. This process involves the reaction of a pyrazole derivative with an electrophile containing the desired acetal-protected side chain.

The most common strategy for the N-alkylation of pyrazoles involves the deprotonation of the pyrazole's N-H group with a base, followed by nucleophilic attack on an alkyl halide. For the synthesis of the target compound, 4-bromopyrazole is reacted with an electrophile such as 2-bromo-1,1-dimethoxyethane. The acetal group in this electrophile is stable under the basic conditions typically used for this type of alkylation.

The general reaction is as follows: 4-Bromopyrazole is treated with a base (e.g., sodium hydride, potassium carbonate, or potassium hydroxide) in a suitable solvent (e.g., DMF, acetone, or acetonitrile) to generate the 4-bromopyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-dimethoxyethane to form the desired N-alkylated product and a salt byproduct.

Alternative electrophiles, such as 2-tosyloxy-1,1-dimethoxyethane or trichloroacetimidates containing the dimethoxyethyl group, can also be employed, sometimes under different catalytic conditions. mdpi.comsemanticscholar.org

Several catalytic systems and reaction conditions have been developed to improve the efficiency and selectivity of pyrazole N-alkylation.

Brønsted Acid Catalysis: While less common for alkyl halides, Brønsted acids like camphorsulfonic acid (CSA) can catalyze the N-alkylation of pyrazoles using trichloroacetimidate electrophiles. mdpi.comsemanticscholar.orgresearchgate.net This method provides an alternative to traditional base-mediated reactions, often proceeding under milder conditions. mdpi.comsemanticscholar.org

Basic Modified Molecular Sieves: Crystalline aluminosilicates, or molecular sieves, can be used as catalysts in the N-alkylation of pyrazoles with alcohols in the gas phase at high temperatures (150-400°C). google.com Basic modification of these sieves can enhance their catalytic activity for certain alkylations by providing active sites for the reaction.

Phase Transfer Catalysis (PTC): PTC is a highly effective technique for the N-alkylation of pyrazoles, particularly when using inorganic bases like NaOH or K₂CO₃. researchgate.net In this method, a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the pyrazolide anion from the solid or aqueous phase to the organic phase where the electrophile resides. This allows the reaction to proceed smoothly at moderate temperatures, often without the need for anhydrous or polar aprotic solvents. researchgate.net This approach is convenient, mild, and generally results in exclusive N-alkylation. researchgate.net

| Catalyst System | Typical Electrophile | Base/Conditions | Advantages |

| Brønsted Acid | Trichloroacetimidates | Camphorsulfonic acid (CSA), heat | Avoids strong bases |

| Phase Transfer | Alkyl Halides | K₂CO₃ or NaOH, TBAB | Mild conditions, high yields, operational simplicity |

| Basic Conditions | Alkyl Halides | NaH, K₂CO₃ in DMF, Acetone | Widely used, effective for many substrates |

When alkylating an unsymmetrical pyrazole (e.g., a 3-substituted or 3,5-disubstituted pyrazole), a mixture of two regioisomers (N-1 and N-2 alkylated products) can be formed. The starting material for the target compound, 4-bromopyrazole, is symmetrical, so this issue does not arise. However, controlling regioselectivity is a critical challenge in pyrazole chemistry.

The outcome of the alkylation is influenced by several factors:

Steric Hindrance: This is often the dominant factor. The incoming alkyl group will preferentially attack the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org For example, in a 3-substituted pyrazole, alkylation typically favors the N-1 position to avoid steric clash with the substituent at C-3. The use of sterically bulky α-halomethylsilanes as alkylating agents has been shown to significantly improve selectivity for the less hindered nitrogen.

Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, although this effect is often secondary to sterics.

Reaction Conditions: The choice of base, solvent, and counterion can also impact the regioisomeric ratio. For instance, magnesium-catalyzed alkylation of 3-substituted pyrazoles has been developed to provide N-2 alkylated products with high regioselectivity. thieme-connect.com

Integrated Synthetic Pathways and Total Synthesis Strategies

The synthesis of this compound integrates the two key transformations: C-4 bromination and N-1 alkylation. The logical and most common synthetic sequence involves bromination of the pyrazole ring first, followed by the N-alkylation step.

Pathway: Pyrazole → 4-Bromopyrazole → this compound

Step 1: Bromination of Pyrazole. Unsubstituted pyrazole is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent. The high intrinsic reactivity of the C-4 position ensures a clean and high-yielding conversion to 4-bromopyrazole.

Step 2: N-Alkylation of 4-Bromopyrazole. The resulting 4-bromopyrazole is then subjected to N-alkylation. A common and effective method involves reacting it with 2-bromo-1,1-dimethoxyethane in the presence of a base like potassium carbonate in a solvent such as acetone or DMF. Alternatively, phase transfer catalysis conditions can be employed for a milder and often more efficient reaction.

This sequence is preferred because the C-4 position of the parent pyrazole is highly activated towards electrophilic substitution. While N-alkylation slightly deactivates the ring, the subsequent bromination of 1-(2,2-dimethoxyethyl)pyrazole would still be directed to the C-4 position. However, performing the bromination first on the simpler, readily available starting material is generally more straightforward and atom-economical.

Green Chemistry Principles and Sustainable Approaches in Synthesis

Efforts have been made to align the synthesis of brominated pyrazole derivatives with the principles of green chemistry.

Solvent-Free Reactions: One significant advancement is the development of solvent-free, one-pot protocols for the synthesis of 4-bromopyrazole derivatives. scielo.org.mxresearchgate.net For example, the reaction of 1,3-dicarbonyl compounds with hydrazines can be followed by in-situ bromination using N-bromosaccharin, catalyzed by silica (B1680970) gel-supported sulfuric acid under solvent-free conditions. researchgate.net This approach minimizes waste and avoids the use of volatile organic solvents.

Catalytic Processes: The use of phase transfer catalysis for the N-alkylation step is another green aspect. PTC can reduce the need for stoichiometric amounts of expensive bases and often allows for the use of more environmentally benign solvents (or even no solvent), while operating under milder conditions, thus saving energy. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 2,2 Dimethoxyethyl Pyrazole

Transformations Involving the C-4 Bromine Substituent

The bromine atom at the C-4 position of the pyrazole (B372694) ring is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applicable to aryl halides, including 4-bromopyrazoles. libretexts.org These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The reactivity of the halide in these couplings typically follows the order I > Br > OTf > Cl. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is renowned for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.govmdpi.com The Suzuki-Miyaura coupling has been successfully applied to various bromo-heterocycles, including pyrazoles, to synthesize a range of arylated and heteroarylated derivatives. nih.govrsc.orgnih.govmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and it can be carried out under mild conditions. wikipedia.orgorganic-chemistry.org It serves as a primary method for constructing arylalkynes and conjugated enynes. libretexts.orgresearchgate.net The reaction is effective for bromo-aromatic substrates, leading to the corresponding alkynyl-substituted pyrazoles.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.orgnih.gov This method is noted for its high yields and tolerance for a wide array of functional groups. orgsyn.orgresearchgate.net Bromoarenes are common substrates, reacting with alkylzinc or arylzinc reagents to form the corresponding substituted aromatic compounds. nih.govresearchgate.net

Below is a table summarizing typical conditions for these cross-coupling reactions applicable to a substrate like 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄, NaOEt libretexts.orgrsc.org | Dioxane/H₂O, Toluene, Benzene (B151609) nih.govnih.gov | 60-100 °C nih.gov |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Toluene, THF, DMF researchgate.net | Room Temp. to 90 °C mdpi.comwikipedia.org |

| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄, PdCl₂(dppf) | Not required | THF, Dioxane orgsyn.orgresearchgate.net | Room Temp. to Reflux nih.govresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4 (if applicable)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For this reaction to proceed, the aromatic ring must be significantly activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.govyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.gov

In the case of this compound, the pyrazole ring itself is considered an electron-rich aromatic system. While the nitrogen atoms do exert an inductive electron-withdrawing effect, the ring lacks the strong, resonance-stabilizing withdrawing groups (like a nitro group) typically required to facilitate SNAr. nih.govosti.gov Research on 4-halopyrazoles indicates that SNAr reactions are generally unfavorable unless powerful electron-withdrawing substituents are present on the ring. For instance, SNAr has been observed in 4-bromo-nitropyrazolecarboxylic acids, where the nitro group provides the necessary activation. osti.gov Therefore, direct SNAr at the C-4 position of this compound with common nucleophiles is not considered a viable synthetic pathway under standard conditions.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species by treating it with an organometallic reagent, most commonly an organolithium compound like n-butyllithium (n-BuLi). wikipedia.orgresearchgate.net This reaction is particularly effective for converting aryl bromides and iodides into their corresponding lithiated derivatives. wikipedia.org The exchange is typically very fast, often proceeding rapidly at low temperatures (-78 °C to -60 °C) to prevent side reactions. growingscience.com

For this compound, treatment with n-BuLi would result in a bromine-lithium exchange at the C-4 position. This process generates a highly reactive intermediate, 4-lithio-1-(2,2-dimethoxyethyl)pyrazole. This newly formed organolithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C-4 position. This two-step sequence provides a powerful method for the diversification of the pyrazole core.

Potential electrophiles include:

Aldehydes and ketones (to form alcohols)

Carbon dioxide (to form a carboxylic acid)

Isocyanates (to form amides)

Alkyl halides (for alkylation)

This method has been successfully applied to other bromo-heterocycles, demonstrating its utility in generating functionalized intermediates that are not easily accessible through other means. rsc.orgmdpi.comresearchgate.netrsc.org

Reactivity and Derivatization of the 2,2-Dimethoxyethyl Acetal (B89532) Group

The 1-(2,2-dimethoxyethyl) group serves as a stable protecting group for a reactive aldehyde functionality. This latent aldehyde can be unmasked under specific conditions, providing another avenue for synthetic modification.

Hydrolysis of the Acetal to Aldehyde

Acetals are generally stable under neutral or basic conditions but are readily hydrolyzed back to the corresponding aldehyde or ketone upon treatment with aqueous acid. masterorganicchemistry.commasterorganicchemistry.com The hydrolysis of the 2,2-dimethoxyethyl group on the pyrazole nitrogen proceeds via a standard acid-catalyzed mechanism. Protonation of one of the methoxy (B1213986) oxygens initiates the process, leading to the elimination of methanol (B129727) and the formation of a resonance-stabilized oxocarbenium ion. Subsequent attack by water, followed by deprotonation and elimination of a second molecule of methanol, yields the final aldehyde product, 1-(pyrazol-1-yl)acetaldehyde.

Various acidic conditions can be employed for this deprotection, ranging from strong acids like sulfuric acid to milder Lewis acids. organic-chemistry.org The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.

Table 2: Representative Conditions for Acetal Hydrolysis

| Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, THF/Water, Acetone | Room Temp. to Reflux | masterorganicchemistry.commasterorganicchemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane, Water | Mild conditions | organic-chemistry.org |

Subsequent Transformations of the Generated Aldehyde Functionality

Once the aldehyde is generated from the hydrolysis of the acetal, it becomes available for a vast number of classical aldehyde transformations. The resulting (4-bromo-1H-pyrazol-1-yl)acetaldehyde can be used as a key building block in further synthetic elaborations.

Common transformations include:

Condensation Reactions: The aldehyde can react with amines or hydrazines to form imines or hydrazones, respectively. Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) (Knoevenagel condensation), can be used to form new C-C double bonds. bibliomed.org

Reductive Amination: In the presence of a reducing agent (e.g., NaBH₃CN), the aldehyde can react with primary or secondary amines to produce substituted ethylamine (B1201723) derivatives.

Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into an alkene with controlled geometry.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, (4-bromo-1H-pyrazol-1-yl)acetic acid, using standard oxidizing agents (e.g., Jones reagent, KMnO₄). Conversely, it can be reduced to the primary alcohol, 2-(4-bromo-1H-pyrazol-1-yl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Cyclization Reactions: The aldehyde, in conjunction with other functional groups on the molecule or in a reaction partner, can participate in cyclization reactions to form new heterocyclic rings. For example, reaction with hydrazides can lead to the formation of new pyrazole-containing fused ring systems. arabjchem.org

These subsequent transformations highlight the synthetic utility of the aldehyde precursor, allowing for the construction of complex molecules with potential applications in various fields of chemical research.

Electrophilic and Nucleophilic Behavior of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle that exhibits a rich and diverse chemical reactivity. The presence of two adjacent nitrogen atoms significantly influences the electron distribution within the ring, making it susceptible to both electrophilic and nucleophilic attacks. The precise nature of these reactions is heavily dependent on the substituents present on the pyrazole core.

Influence of Substituents on Ring Reactivity

The reactivity of the pyrazole ring in "this compound" is dictated by the electronic effects of its substituents: the bromine atom at the C4 position and the 2,2-dimethoxyethyl group at the N1 position.

The bromine atom at the C4 position is an electron-withdrawing group due to its inductive effect, which deactivates the pyrazole ring towards electrophilic substitution. Halogens, being deactivating yet ortho-, para-directing in benzene chemistry, have a more complex influence on heterocyclic systems. In pyrazoles, the C4 position is the most electron-rich and typically the most reactive towards electrophiles. The presence of a bromine atom at this position effectively blocks this primary site of electrophilic attack.

Conversely, the bromine atom can activate the ring for nucleophilic substitution, particularly at the carbon to which it is attached (C4). The electron-withdrawing nature of the bromine atom and the pyrazole ring itself can make the C4 position susceptible to attack by strong nucleophiles.

The 1-(2,2-dimethoxyethyl) group at the N1 position is primarily an alkyl substituent with an acetal functionality. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect, which would slightly activate the pyrazole ring towards electrophilic substitution. However, the primary influence of this N1-substituent is steric and it directs electrophilic attack away from the N1-position. The acetal group is generally stable under neutral and basic conditions but can be labile under acidic conditions, which is a crucial consideration in planning reactions.

A study on the reactivity of 4-bromo-1-vinylpyrazole showed that electron-acceptor groups at the C4 position of the pyrazole nucleus can decrease the reactivity in certain cycloaddition reactions. For instance, in reactions with tetracyanoethylene, 4-bromo-1-vinylpyrazole showed significantly reduced reactivity compared to unsubstituted 1-vinylpyrazole, highlighting the deactivating effect of the bromo substituent. nih.gov

The combination of these substituents—a deactivating bromo group at the most reactive carbon and a sterically influencing N-alkyl group—renders the pyrazole ring in "this compound" less reactive towards electrophiles than unsubstituted pyrazole. However, it opens avenues for nucleophilic substitution and metal-catalyzed cross-coupling reactions at the C4 position.

Regioselectivity of Further Electrophilic or Nucleophilic Attacks

The regioselectivity of subsequent reactions on "this compound" is largely controlled by the existing substitution pattern.

Electrophilic Attack: With the C4 position blocked by a bromine atom, any further electrophilic substitution would be directed to the C3 or C5 positions. The directing influence between the N1-substituent and the C4-bromo group would determine the outcome. Generally, in N-substituted pyrazoles, electrophilic attack preferentially occurs at the C5 position, which is para-like to the N1-substituent. However, the deactivating effect of the C4-bromo group would make such reactions challenging, likely requiring harsh conditions.

Nucleophilic Attack: The most probable site for nucleophilic attack is the C4 position, leading to the displacement of the bromide ion. This is a common reaction pathway for 4-halopyrazoles. The success of such a substitution depends on the nature of the nucleophile and the reaction conditions. For instance, reactions of 4-halonitropyrazolecarboxylic acids with arylamines have been shown to result in the substitution of the halogen. nih.gov While "this compound" lacks the strongly activating nitro group, similar substitutions with potent nucleophiles or under catalytic conditions are feasible.

Metal-Catalyzed Cross-Coupling: The C4-bromo substituent is a valuable handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the C4 position with high regioselectivity.

The following table summarizes the predicted regioselectivity for reactions on "this compound":

| Reaction Type | Probable Position of Attack | Influencing Factors |

| Electrophilic Substitution | C5 or C3 | C4 position is blocked. N1-substituent directs to C5. Strong deactivation by C4-bromo group. |

| Nucleophilic Substitution | C4 | Displacement of the bromo substituent. Activated by the electron-withdrawing nature of the pyrazole ring and the bromine atom. |

| Metal-Catalyzed Coupling | C4 | Utilizes the C-Br bond for oxidative addition to the metal catalyst. |

Stability and Degradation Pathways Under Various Reaction Conditions

The stability of "this compound" is crucial for its synthesis, storage, and application in multi-step synthetic sequences.

The pyrazole ring itself is a stable aromatic system. It is generally resistant to oxidation and reduction under mild conditions. However, the substituents can introduce specific instabilities.

The most sensitive part of the molecule is likely the 2,2-dimethoxyethyl side chain, which contains an acetal functional group. Acetals are known to be stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol. In this case, acidic treatment would likely lead to the formation of 4-bromo-1-(2-oxoethyl)pyrazole and two equivalents of methanol. This lability must be considered when planning reactions that involve acidic reagents or generate acidic byproducts.

The C-Br bond is generally stable but can undergo cleavage under certain conditions. For example, reductive dehalogenation can occur in the presence of reducing agents like catalytic hydrogenation. It can also be cleaved under the conditions of metal-catalyzed cross-coupling reactions.

The thermal stability of pyrazole derivatives can be substantial. A study on the thermal degradation of a poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) showed initial decomposition temperatures ranging from 216.3 °C to 243.5 °C. nih.gov While this is a polymeric system, it suggests that the pyrazole core itself can withstand significant heat.

| Condition | Potential Degradation Pathway | Resulting Product(s) |

| Acidic Conditions | Hydrolysis of the acetal group | 4-Bromo-1-(2-oxoethyl)pyrazole, Methanol |

| Strong Reducing Conditions | Reductive dehalogenation | 1-(2,2-Dimethoxyethyl)pyrazole |

| Strong Heat | Potential for decomposition, though the pyrazole ring is generally stable. | Decomposition products |

Applications of 4 Bromo 1 2,2 Dimethoxyethyl Pyrazole As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Functionalized Pyrazoles and Fused Heterocycles

4-Bromo-1-(2,2-dimethoxyethyl)pyrazole serves as an excellent starting material for creating a variety of functionalized pyrazoles. The bromine atom at the C4 position is amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This functionalization is a cornerstone for generating libraries of substituted pyrazoles for screening in drug discovery and materials science.

Furthermore, the protected aldehyde function can be unmasked under acidic conditions to yield the corresponding pyrazole-4-carbaldehyde. This aldehyde is a versatile handle for further derivatization, including reductive amination, Wittig reactions, and condensations, leading to a host of N1-substituted pyrazoles with diverse side chains.

The strategic placement of reactive sites also allows for the construction of fused heterocyclic systems. For instance, the aldehyde, once deprotected, can participate in intramolecular cyclization reactions with a suitably placed nucleophile, which could be introduced via the C4-bromo position, to form pyrazolo-fused rings like pyrazolopyridines or pyrazolopyrimidines. nih.gov

Role in the Construction of Complex Organic Molecules

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The ability to perform sequential and chemoselective reactions at two distinct sites of the molecule is a significant advantage in multi-step synthesis.

Utilization in Cascade and Multicomponent Reactions for Scaffold Diversification

Cascade and multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials. While specific literature detailing the use of this compound in such reactions is sparse, its structure is well-suited for this purpose.

The aldehyde functionality, after deprotection, can readily participate as a component in MCRs like the Ugi or Biginelli reactions. This would allow for the one-pot synthesis of highly decorated pyrazole (B372694) derivatives, incorporating multiple points of diversity. For instance, a Ugi reaction involving the deprotected pyrazole-4-carbaldehyde, an amine, a carboxylic acid, and an isocyanide would generate a complex pyrazole-containing peptide-like scaffold in a single step. The development of such reactions would significantly enhance the efficiency of synthesizing diverse pyrazole libraries.

Contributions to the Development of Novel Ligands, Catalysts, or Materials (as building blocks)

Pyrazoles are well-established as effective ligands in coordination chemistry due to the chelating ability of their adjacent nitrogen atoms. The functional handles on this compound allow for its incorporation into more complex ligand architectures.

The bromine atom can be converted to other functional groups, such as phosphines or other donor atoms, through substitution or coupling reactions. The aldehyde, upon deprotection, can be used to link the pyrazole unit to other ligand fragments or to a solid support. This versatility makes it a valuable building block for the synthesis of novel catalysts for a variety of organic transformations. In the realm of materials science, pyrazole-containing compounds have been investigated for their optical and electronic properties. The ability to systematically modify the structure of this compound allows for the fine-tuning of these properties, making it a promising precursor for the development of new functional materials.

Intermediate for Agrochemical or Advanced Material Research Compounds

The pyrazole ring is a common motif in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. nih.gov The development of new and effective crop protection agents is an ongoing area of research, and novel pyrazole derivatives are constantly being explored. A Chinese patent highlights the use of bromopyrazole compounds as intermediates in the preparation of pesticides, underscoring the relevance of this class of compounds in agrochemical research. google.com this compound, with its dual functionality, provides a clear pathway to novel pyrazole-based agrochemicals.

In the field of advanced materials, pyrazole derivatives are being investigated for applications in areas such as high-energy materials. The ability to introduce various functional groups onto the pyrazole core through the bromine and aldehyde functionalities of this compound could lead to the development of new energetic materials with tailored properties.

Advanced Research Techniques and Characterization Methodologies in 4 Bromo 1 2,2 Dimethoxyethyl Pyrazole Studies

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole Note: This table is based on general principles of NMR spectroscopy; actual experimental values may vary.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrazole (B372694) H-3 | ~7.5 - 7.8 | Singlet | 1H |

| Pyrazole H-5 | ~7.6 - 7.9 | Singlet | 1H |

| N-CH (acetal) | ~4.8 - 5.2 | Triplet | 1H |

| N-CH₂ | ~4.2 - 4.5 | Doublet | 2H |

| -OCH₃ (methoxy) | ~3.3 - 3.5 | Singlet | 6H |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound, confirming its elemental composition, and monitoring the progress of a chemical reaction. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak can be observed with minimal fragmentation. For this compound (C₇H₁₁BrN₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass, providing unequivocal evidence of its elemental formula. The presence of a bromine atom would be readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., [M+H]⁺ and [M+H+2]⁺).

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₁BrN₂O₂ |

| Molecular Weight | ~249.00 - 251.00 g/mol |

| Exact Mass (Monoisotopic) | 249.0007 Da |

| Expected [M+H]⁺ peak (⁷⁹Br) | ~250.0080 m/z |

| Expected [M+H]⁺ peak (⁸¹Br) | ~252.0060 m/z |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups. In the analysis of this compound, IR spectroscopy would confirm the presence of the pyrazole ring and the dimethoxyethyl side chain. While detailed spectroscopic data for the title compound is not widely published, analysis of related structures like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole reveals characteristic absorption bands. bldpharm.com The C-O ether linkages of the acetal (B89532) group and the C-N and C=N bonds within the pyrazole ring would show characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching frequency typically appears at lower wavenumbers.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Pyrazole Ring | C=N Stretch | 1550 - 1650 |

| Pyrazole Ring | C=C Stretch | 1400 - 1600 |

| Ether/Acetal | C-O Stretch | 1050 - 1150 |

| Bromoalkane | C-Br Stretch | 500 - 600 |

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), this technique has been applied to closely related compounds like 4-bromo-1H-pyrazole. researchgate.net For the target compound, X-ray crystallography could provide unambiguous confirmation of the N1 substitution pattern on the pyrazole ring and reveal the conformation of the dimethoxyethyl side chain in the solid state. It would also detail how the molecules pack together in the crystal lattice, influenced by weak intermolecular forces.

Chromatographic and Separation Techniques for Purification and Analysis

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the analysis of its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress, allowing for the visualization of the consumption of starting materials and the formation of the product.

Column Chromatography: Following synthesis, flash column chromatography, typically using silica (B1680970) gel as the stationary phase and a solvent system like ethyl acetate/hexanes, is the standard method for purifying the crude product by separating it from unreacted starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. A reverse-phase (RP-HPLC) method, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a small amount of acid like formic acid for better peak shape), would be suitable for separating the target compound from any remaining impurities. sigmaaldrich.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

In Situ Reaction Monitoring Techniques

Modern process development often utilizes in situ (in the reaction mixture) monitoring techniques to gain a real-time understanding of reaction kinetics, pathway, and mechanism. For the synthesis of this compound, which could be formed by alkylating 4-bromo-1H-pyrazole, techniques like in-situ FTIR or NMR could be employed. A probe inserted directly into the reaction vessel would continuously collect spectra. For example, by monitoring the disappearance of the N-H stretch in the IR spectrum of the starting 4-bromo-1H-pyrazole and the concurrent appearance of C-H and C-O stretches from the dimethoxyethyl group, the reaction progress can be tracked in real time without the need for sampling. This allows for precise determination of reaction endpoints and optimization of reaction conditions.

Theoretical and Computational Chemistry Studies on 4 Bromo 1 2,2 Dimethoxyethyl Pyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing density functional theory (DFT), are fundamental to understanding the electronic architecture and resultant reactivity of 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole. researchgate.nettandfonline.com These calculations typically involve geometry optimization followed by the determination of various electronic descriptors. mdpi.com For a molecule like this, a common approach would involve the B3LYP functional with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for pyrazole (B372694) systems. mdpi.comtandfonline.com

The electronic structure is heavily influenced by its substituents: the bromo group at the C4 position and the N1-linked 2,2-dimethoxyethyl group. The bromine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, which modulates the electron density of the pyrazole ring. mdpi.com The N1-substituent also plays a crucial role in defining the molecule's electronic landscape.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. tandfonline.com For this compound, the MEP would likely show negative potential (red/yellow regions) around the pyridine-like N2 nitrogen and the oxygen atoms of the dimethoxyethyl group, indicating these as sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Mulliken charge analysis further quantifies the charge distribution, providing insight into atomic charges and potential reaction sites. researchgate.net The analysis would likely confirm the electronegative character of the nitrogen and oxygen atoms, as well as the bromine atom, which would carry a partial negative charge.

Table 1: Calculated Electronic Properties (Note: The following data are representative values based on DFT calculations for analogous substituted pyrazoles and are intended for illustrative purposes.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Indicates electron-donating ability |

| LUMO Energy | -1.20 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.65 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.85 eV | Energy required to remove an electron |

| Electron Affinity | 1.20 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.025 eV | Overall ability to attract electrons nih.gov |

| Chemical Hardness (η) | 2.825 eV | Resistance to change in electron distribution nih.gov |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which aids in structure elucidation. tandfonline.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov

The predicted ¹H NMR spectrum would feature distinct signals for the pyrazole ring proton (C3-H and C5-H), and the protons of the 2,2-dimethoxyethyl substituent. The C5-H proton is expected to be the most downfield of the pyrazole protons due to the influence of the adjacent bromine atom. The ¹³C NMR spectrum would similarly show characteristic shifts for the pyrazole ring carbons and the substituent carbons. Theoretical calculations can help assign these peaks accurately, especially in complex spectra. researchgate.net

Conformational analysis is crucial for a flexible molecule like this compound, particularly concerning the rotation around the N1-C bond and within the dimethoxyethyl side chain. Potential energy surface scans can identify the most stable conformers (energy minima). researchgate.net The relative energies of different conformers determine their population at a given temperature and influence the observed spectroscopic and chemical properties. For this molecule, the orientation of the bulky dimethoxyethyl group relative to the pyrazole ring is a key conformational feature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Note: These are hypothetical values based on GIAO-DFT calculations for similar structures and serve as a representative example.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C3 | - | 138.5 |

| H3 | 7.65 | - |

| C4 | - | 92.3 |

| C5 | - | 128.0 |

| H5 | 7.90 | - |

| N1-CH₂ | 4.25 | 55.2 |

| CH(OCH₃)₂ | 4.80 | 102.5 |

| OCH₃ | 3.30 | 54.0 |

Mechanistic Investigations of Synthetic Transformations and Reaction Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. rsc.orgnih.gov A common synthetic route to N-alkylated pyrazoles involves the reaction of a substituted pyrazole with an alkylating agent.

In this case, the synthesis would likely proceed via the N-alkylation of 4-bromopyrazole with a suitable electrophile like 2,2-dimethoxyethyl bromide or a related species. DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. acs.org This allows for a comparison of different potential mechanisms, such as an Sₙ2-type reaction.

The reaction's regioselectivity is a key aspect that can be studied computationally. While 4-bromopyrazole is symmetric, many substituted pyrazoles are not, leading to potential isomers upon N-alkylation. Computational modeling can predict the most likely site of substitution by comparing the activation barriers for attack at each nitrogen atom. mdpi.com

Furthermore, the reactivity of this compound in subsequent reactions, such as cross-coupling reactions at the C4-Br position, can be explored. Computational studies can elucidate the mechanism of, for example, a Suzuki or Heck coupling, by modeling the oxidative addition, transmetalation, and reductive elimination steps. nih.gov The electronic effects of the N1-substituent on the reactivity of the C-Br bond would be a central focus of such an investigation.

Structure-Property Relationship Studies in a Chemical Context

Investigating structure-property relationships (SPRs) is essential for understanding how the specific molecular architecture of this compound dictates its physical and chemical properties. researchgate.netchemrxiv.org This can involve both qualitative analysis and quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with specific properties. nih.govnih.govej-chem.org

Pyrazole Core: Provides the fundamental aromatic heterocyclic structure, influencing properties like planarity, aromaticity, and its ability to participate in hydrogen bonding (though blocked at N1 by the substituent). mdpi.commdpi.com

C4-Bromo Substituent: As a halogen, it increases the molecule's lipophilicity and molecular weight. nih.gov Its electron-withdrawing nature affects the electron density of the pyrazole ring, influencing its reactivity and the acidity of ring protons. mdpi.com The C-Br bond also serves as a functional handle for further synthetic transformations. nih.gov

N1-(2,2-dimethoxyethyl) Substituent: This group significantly impacts the molecule's solubility, polarity, and steric profile. The acetal (B89532) functionality is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal an aldehyde, making it a useful synthetic intermediate. The presence of this bulky group at N1 prevents the tautomerism seen in N-unsubstituted pyrazoles and influences the orientation of the molecule in interactions with other species. nih.gov

QSPR studies on related pyrazole derivatives have been used to model properties such as boiling point, solubility, and partitioning behavior (logP). nih.govej-chem.org By calculating a range of molecular descriptors for this compound (e.g., molecular weight, surface area, polarizability, dipole moment), its properties can be predicted based on established models for similar compounds.

Future Research Directions and Unexplored Avenues for 4 Bromo 1 2,2 Dimethoxyethyl Pyrazole

Development of Novel and More Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally friendly and efficient methods for the synthesis of 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole. Traditional methods for the synthesis of 4-bromopyrazoles often involve the use of hazardous reagents like elemental bromine or stoichiometric amounts of oxidants, which are not ideal from a green chemistry perspective. guidechem.com

One promising area of research is the development of one-pot, solvent-free syntheses. For instance, a facile one-pot regioselective preparation of 4-bromopyrazoles has been reported using 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica (B1680970) gel-supported sulfuric acid under solvent-free conditions. jmcs.org.mxresearchgate.net Adapting such a method for the synthesis of this compound by using (2,2-dimethoxyethyl)hydrazine (B11722769) would be a significant step towards a more sustainable process.

Furthermore, electrocatalytic bromination reactions present a novel and atom-economical approach. guidechem.com These reactions can proceed under mild conditions and often require only a catalytic amount of a brominating agent. guidechem.com Exploring the electrochemical synthesis of this compound from a suitable pyrazole (B372694) precursor could lead to a highly efficient and scalable process.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| One-Pot, Solvent-Free Synthesis | Combines multiple reaction steps without isolating intermediates; avoids the use of organic solvents. jmcs.org.mxresearchgate.net | Reduced waste, lower energy consumption, and increased efficiency. jmcs.org.mx |

| Electrocatalytic Bromination | Uses electricity to drive the bromination reaction, often with catalytic amounts of reagents. guidechem.com | High atom economy, mild reaction conditions, and amenability to automation. guidechem.com |

| Catalyst- and Solvent-Free Thermal Synthesis | Reactions are carried out by heating the reactants together without any catalyst or solvent. nih.gov | Simplicity, cost-effectiveness, and elimination of toxic catalysts and solvents. nih.gov |

Exploration of Unconventional Reactivity Pathways and Stereoselective Transformations

The bromine atom at the C4 position of this compound is a key functional group for exploring unconventional reactivity. Future research could delve into various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds at this position. This would allow for the synthesis of a diverse library of novel pyrazole derivatives with potentially interesting biological or material properties.

Moreover, the development of stereoselective transformations is a crucial area of future research. While the pyrazole ring itself is planar and achiral, the introduction of chiral centers in the side chains or through reactions at the double bonds of the pyrazole ring could lead to the synthesis of enantiomerically pure compounds. For example, the Michael addition of pyrazoles to conjugated carbonyl alkynes has been shown to be a viable method for the regio- and stereoselective synthesis of N-vinylated pyrazoles. nih.govbohrium.com Investigating similar reactions with this compound could open up new avenues for creating complex and stereochemically defined molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and reaction control. mdpi.comnih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a logical next step. galchimia.comasynt.com

A two-step flow process for the synthesis of substituted pyrazoles has been developed, which involves the condensation of an acetophenone (B1666503) with DMFDMA to form an enaminone, followed by a second condensation with hydrazine. galchimia.comasynt.com This approach could be adapted for the synthesis of this compound by using a brominated starting material and (2,2-dimethoxyethyl)hydrazine. The use of flow chemistry can significantly reduce reaction times and facilitate the rapid optimization of reaction conditions. mdpi.com

| Technology | Potential Impact on this compound Research | Key Benefits |

| Flow Chemistry | Enables the continuous and scalable synthesis of the target compound and its derivatives. rsc.orgmdpi.comnih.gov | Enhanced reaction control, improved safety, and faster optimization. galchimia.comnih.gov |

| Automated Synthesis Platforms | Allows for the high-throughput synthesis and screening of a library of derivatives for various applications. | Increased efficiency in drug discovery and materials science research. |

Potential in Supramolecular Chemistry and Advanced Material Science (as a building block)

The structure of this compound makes it an interesting building block for supramolecular chemistry and materials science. The pyrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for the self-assembly of molecules into well-defined supramolecular architectures. nih.gov

The bromine atom can also be a site for halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. Research into the supramolecular behavior of this compound could lead to the development of new liquid crystals, gels, or porous materials. Furthermore, the incorporation of this pyrazole derivative into polymers could result in materials with tailored electronic or optical properties.

Addressing Specific Research Gaps and Challenges in Brominated Pyrazole Chemistry

A key challenge in brominated pyrazole chemistry is achieving high regioselectivity, especially in cases where multiple positions on the pyrazole ring are available for bromination. While methods for the regioselective synthesis of 4-bromopyrazoles exist, further research is needed to develop more general and robust protocols that are applicable to a wider range of substrates. jmcs.org.mxresearchgate.net

Another research gap is the exploration of the full synthetic potential of the bromine atom in brominated pyrazoles. While cross-coupling reactions are well-established, there is a need to investigate other transformations, such as metal-halogen exchange reactions followed by trapping with various electrophiles, to further expand the chemical space accessible from these building blocks.

Finally, there is a need for more detailed studies on the structure-property relationships of brominated pyrazoles. Understanding how the presence and position of the bromine atom influence the biological activity, photophysical properties, and material characteristics of these compounds will be crucial for their rational design and application in various fields.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole to achieve high yields and purity?

- Methodological Answer : The synthesis requires precise control of reaction conditions:

- Temperature : Maintain between 0–5°C during bromination to avoid side reactions (e.g., debromination) .

- Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency by stabilizing intermediates .

- Purification : Use column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1) to isolate the compound. Confirm purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituent patterns (e.g., methoxyethyl group at δ 3.3–3.5 ppm for OCH2 and δ 1.8 ppm for CH2CH3) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 263.02) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye corrosion risks .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toxic dust/aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Bromine : Activates the pyrazole ring for nucleophilic aromatic substitution, enabling coupling with arylboronic acids at 80°C using Pd(PPh3)4 (5 mol%) .

- Methoxyethyl Group : Enhances solubility in polar solvents but may sterically hinder coupling at the 4-position. Compare reactivity with analogs (e.g., 4-bromo-1-methylpyrazole) to isolate steric vs. electronic effects .

- Kinetic Analysis : Monitor reaction progress via TLC (silica, UV-active spots) to optimize catalyst loading and ligand choice (e.g., XPhos for hindered substrates) .

Q. How can researchers resolve contradictions in reported synthetic yields under varying catalytic systems?

- Methodological Answer :

- Controlled Replicates : Reproduce reactions using identical substrates (e.g., 4-bromo-pyrazole derivatives) and catalysts (Pd vs. Cu-based systems) .

- Data Normalization : Account for solvent purity, moisture levels, and catalyst activation (e.g., pre-stir Pd catalysts under inert gas) .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, ligand ratio) impacting yield variability .

Q. What strategies mitigate toxicity risks in biological assays involving this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace the bromine atom with less toxic substituents (e.g., CF3) while retaining target affinity .

- In Silico Toxicity Prediction : Use tools like ProTox-II to predict hepatotoxicity and prioritize derivatives with lower risk scores .

- In Vitro Assays : Test cytotoxicity on HEK293 cells (IC50 > 50 µM) before proceeding to animal models .

Q. How does the methoxyethyl group affect the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : Reflux in 1M HCl (6 hours) cleaves the dimethoxyethyl group to form 4-bromo-1H-pyrazole, confirmed by LC-MS .

- Base Stability : Stir in 1M NaOH (24 hours) to assess degradation via 1H NMR (loss of methoxy peaks at δ 3.3–3.5 ppm) .

- Stabilization Strategies : Use buffered solutions (pH 6–8) in biological assays to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.